molecular formula C12H16N2O3 B8341941 8-Pyrimidin-2-yl-1,4-dioxa-spiro[4.5]decan-8-ol CAS No. 708274-27-5

8-Pyrimidin-2-yl-1,4-dioxa-spiro[4.5]decan-8-ol

Cat. No. B8341941
Key on ui cas rn: 708274-27-5
M. Wt: 236.27 g/mol
InChI Key: FSNXNZJAOSSXMY-UHFFFAOYSA-N
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Patent
US07985730B2

Procedure details

To a solution of 2-stannyl pyrimidine (200 mmol, 80 g), prepared as previously described in the literature (Tetrahedron, 1994, 50, 275-284), in THF (1 L) was added n-butyllithium (240 mmol, 150 mL) at −78° C. The reaction was stirred for 30 min at −78° C. and 1,4-dioxa-spiro[4.5]decan-8-one (200 mmol, 30 g) was added. The reaction was allowed to stir overnight while warming to ambient temperature. The reaction was then quenched using NH4Cl and extracted using EtOAc (3×400 mL). The organic layers were combined and dried over MgSO4 and concentrated in vacuo. The crude was taken to the next step.
Name
2-stannyl pyrimidine
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SnH3][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([Li])CCC.[O:13]1[C:17]2([CH2:22][CH2:21][C:20](=[O:23])[CH2:19][CH2:18]2)[O:16][CH2:15][CH2:14]1>C1COCC1>[N:3]1[CH:4]=[CH:5][CH:6]=[N:7][C:2]=1[C:20]1([OH:23])[CH2:21][CH2:22][C:17]2([O:16][CH2:15][CH2:14][O:13]2)[CH2:18][CH2:19]1

Inputs

Step One
Name
2-stannyl pyrimidine
Quantity
80 g
Type
reactant
Smiles
[SnH3]C1=NC=CC=N1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
while warming to ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1=C(N=CC=C1)C1(CCC2(OCCO2)CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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